4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
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Overview
Description
4-Bromo-2-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: is a chemical compound with the following properties:
Linear Formula: CHBrNO
CAS Number: 764696-25-5
Molecular Weight: 467.323 g/mol
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily a research chemical.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur at various positions.
Bromination: Bromine or brominating agents.
Hydrolysis: Acidic or basic conditions.
Reductive Conditions: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Substitution Reactions: Alkylating agents, nucleophiles.
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and the substituents involved.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Under study for pharmacological properties.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related compounds such as:
- Other structurally similar derivatives.
4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate: (CAS: 352561-67-2) .
Properties
CAS No. |
764696-25-5 |
---|---|
Molecular Formula |
C23H19BrN2O4 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-15-7-3-4-8-18(15)23(28)30-20-12-11-17(24)13-16(20)14-25-26-22(27)19-9-5-6-10-21(19)29-2/h3-14H,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
IWYXTUZAFOUCPO-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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